molecular formula C15H24N2O2 B11021814 N-[3-(dimethylamino)propyl]-2-phenoxybutanamide

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide

Cat. No.: B11021814
M. Wt: 264.36 g/mol
InChI Key: XAESZPQJQCCZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-phenoxybutanamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.

    N-[3-(dimethylamino)propyl]methacrylamide: Utilized in polymer chemistry for the synthesis of copolymers.

Uniqueness

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group with a phenoxybutanamide moiety allows for versatile applications across different scientific disciplines .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-phenoxybutanamide

InChI

InChI=1S/C15H24N2O2/c1-4-14(19-13-9-6-5-7-10-13)15(18)16-11-8-12-17(2)3/h5-7,9-10,14H,4,8,11-12H2,1-3H3,(H,16,18)

InChI Key

XAESZPQJQCCZQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCCN(C)C)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.